2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(4-methoxyphenyl)acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a dichlorophenoxy group attached to an acetamide moiety, which is further linked to a methoxyphenyl group. Its molecular structure makes it a candidate for various chemical reactions and applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., sodium methoxide) are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with new substituents at specific positions.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)-N-(4-methoxyphenyl)acetamide is similar to other compounds with similar functional groups, such as:
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide.
4-Methoxyaniline: A compound used in the synthesis of various dyes and pharmaceuticals.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various chemical and biological processes.
Properties
Molecular Formula |
C15H13Cl2NO3 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-12-5-3-11(4-6-12)18-15(19)9-21-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
MVTZKUDPRAMDHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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